molecular formula C11H8BrN3S B12923994 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-80-7

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12923994
CAS No.: 947534-80-7
M. Wt: 294.17 g/mol
InChI Key: KFHDPNSLRPLBSE-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a high-purity chemical reagent designed for research and development applications. It features a fused imidazo[1,2-d][1,2,4]thiadiazole heterocyclic scaffold, a structure recognized in medicinal chemistry for its potential biological activity. The compound is substituted at the 6-position with a 4-bromophenyl group and at the 3-position with a methyl group. The 1,2,4-thiadiazole ring system is a known bioisostere of pyrimidine and pyridazine, which can enhance the lipophilicity and bioavailability of a molecule, facilitating its interaction with biological targets . This makes derivatives of this scaffold valuable tools for researchers in drug discovery, particularly in the investigation of new antimicrobial and antitubercular agents . The presence of the bromine atom offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

947534-80-7

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

6-(4-bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8BrN3S/c1-7-14-16-11-13-10(6-15(7)11)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

KFHDPNSLRPLBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with carbon disulfide and hydrazine hydrate to form 4-bromo-1,2,4-thiadiazole-3-thiol. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiadiazole ring.

    Cyclization Reactions: The imidazole and thiadiazole rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazo[1,2-d][1,2,4]thiadiazoles

The imidazo[1,2-d][1,2,4]thiadiazole scaffold allows for modular functionalization at positions 3 and 3. Key derivatives and their properties are summarized in Table 1.

Table 1: Comparison of Imidazo[1,2-d][1,2,4]thiadiazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole 3-Me, 6-(4-BrPh) 280.15 High lipophilicity; potential bioactive scaffold
3-Methoxyimidazo[1,2-d][1,2,4]thiadiazole (14) 3-OMe 183.21 Polar substituent; reduced membrane permeability
5-Iodo-N-propylimidazo[1,2-d][1,2,4]thiadiazol-3-amine (16) 3-NHPr, 5-I 335.10 Electrophilic iodination enables further cross-coupling
3-(Morpholin-4-yl)imidazo[1,2-d][1,2,4]thiadiazole (11) 3-Morpholine 253.30 Enhanced solubility; possible CNS activity

Key Observations :

  • Lipophilicity : The 4-bromophenyl group in the target compound increases lipophilicity compared to polar substituents like methoxy (14) or morpholine (11), which may enhance bioavailability in hydrophobic environments .
Comparison with Triazolo-Thiadiazole Derivatives

Triazolo-thiadiazoles, such as 3-methyl-6-(4-bromophenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole (), share structural similarities but differ in ring fusion (imidazo vs. triazolo). These compounds exhibit distinct biological profiles:

  • Anticancer Activity : Triazolo-thiadiazoles demonstrate anti-epidermal growth factor receptor (EGFR) kinase activity, reducing lung cancer cell proliferation .

Commercial and Research Relevance

The target compound is available from five suppliers (), reflecting its utility in drug discovery. In contrast, simpler derivatives like 3-methoxyimidazo-thiadiazole (14) are primarily research tools .

Biological Activity

6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound notable for its unique structure that incorporates both imidazole and thiadiazole moieties. This compound has garnered attention due to its diverse biological activities, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11H8BrN3S
  • Molecular Weight : Approximately 322.18 g/mol
  • Structural Features : The compound features a bromine atom on the phenyl ring and a methyl group on the imidazole ring, contributing to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to bind to active sites of enzymes or interfere with receptor-ligand interactions. Such mechanisms are crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound shows promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as HCT-116 and HeLa. The IC50 values for these compounds were found to be in the range of 1.61 µg/mL to 23.30 µg/mL, indicating moderate to high cytotoxicity against cancer cells while showing minimal toxicity towards normal cells .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant potential. In comparative studies, it exhibited moderate antioxidant activity, which is particularly relevant given the dual role of antioxidants in cancer prevention .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties as well. For example, it showed better inhibitory activity against strains such as Klebsiella planticola and Pseudomonas aeruginosa compared to standard antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11H8BrN3SPara-bromo substituentAnticancer (IC50 ~ 1.61 µg/mL)
6-Phenylimidazo[2,1-b][1,3,4]thiadiazoleC10H8N4SLacks bromineLower anticancer activity
4,5-Diphenyl-4H-1,2,4-triazole-3-thioneC15H12N4SContains triazole ringDifferent reactivity patterns

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy Study : In a study involving various cancer cell lines (MCF-7 and A549), compounds similar to this compound demonstrated significant inhibition of cell proliferation compared to standard chemotherapy agents like Doxorubicin .
  • Antioxidant Potential Evaluation : A comparative analysis showed that while some derivatives exhibited higher antioxidant capacity than others, the presence of a bromine substituent was correlated with enhanced activity in certain assays .
  • Antimicrobial Testing : In antimicrobial assays against clinical isolates of bacteria, derivatives including this compound were tested alongside standard antibiotics. Results indicated superior efficacy against specific pathogens .

Q & A

Basic: What synthetic methodologies are most effective for constructing the imidazo[1,2-d][1,2,4]thiadiazole core in 6-(4-bromophenyl)-3-methyl derivatives?

The synthesis typically involves a multi-step strategy:

  • Step 1 : Start with 2-mercaptoimidazole to generate a key intermediate via condensation with n-butyl isocyanate, followed by oxidative ring closure using bromine and triethylamine to form the imidazo[1,2-d][1,2,4]thiadiazole scaffold .
  • Step 2 : Introduce substituents at the C-3 position via nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, tosyl groups are displaced under optimized SNAr conditions using DMF as a solvent and triethylamine as a base .
  • Step 3 : Regioselective iodination at the C-5 position using N-iodosuccinimide (NIS) enables subsequent Suzuki–Miyaura cross-coupling with aryl boronic acids to install the 4-bromophenyl group .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

  • 1H/13C NMR : Critical for verifying substitution patterns. For instance, aromatic protons in the 4-bromophenyl group appear as distinct doublets (δ ~7.5–7.8 ppm), while methyl groups at C-3 show singlets (δ ~2.5 ppm) .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and bond angles. reports a co-crystal structure with 4-bromobenzoic acid, confirming the 6-(4-bromophenyl) orientation .
  • HRMS : Validates molecular weight and isotopic patterns, particularly for bromine (characteristic 1:1 ratio for 79Br/81Br) .

Advanced: How does the electronic nature of C-3 substituents influence Suzuki–Miyaura coupling efficiency at C-5?

Electron-donating groups (e.g., methyl at C-3) enhance the electrophilicity of the C-5 iodine, accelerating oxidative addition in palladium-catalyzed cross-coupling. However, steric bulk at C-3 (e.g., morpholinyl groups) reduces coupling yields due to hindered access to the catalytic site. Optimization requires:

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents like DMF .
  • Boronic Acid Scope : Electron-deficient boronic acids (e.g., 4-bromophenylboronic acid) achieve >80% yields, while sterically hindered analogs (e.g., 2-naphthyl) require higher temperatures (100°C) .

Advanced: What strategies address regioselectivity challenges during electrophilic iodination?

Regioselective iodination at C-5 (vs. C-6) is achieved using NIS in DMF at 0°C. Key factors include:

  • Directing Groups : The C-3 methyl group electronically directs iodination to C-5 via resonance effects .
  • Solvent Control : Polar aprotic solvents stabilize the transition state for electrophilic attack, minimizing byproducts .
  • Monitoring : TLC (silica gel, hexane/EtOAc) tracks reaction progress, with iodine spots visualized under UV .

Basic: What biological relevance does the imidazo[1,2-d][1,2,4]thiadiazole scaffold hold?

This scaffold is associated with:

  • Anticancer Activity : Analogues like 3,6-diphenyl derivatives exhibit cytotoxicity via kinase inhibition .
  • Antioxidant Properties : Triazolo-thiadiazoles with fluorophenyl groups show radical scavenging in DPPH/ABTS assays (IC₅₀ ~10–50 µM) .
  • Enzyme Modulation : Thiadiazoles inhibit aromatase and sphingosine-1-phosphate receptors, relevant to hormone-dependent cancers and autoimmune diseases .

Advanced: How can computational methods complement experimental data in SAR studies?

  • Docking Studies : Predict binding affinities to targets like aromatase (PDB: 3EQM) by modeling interactions between the 4-bromophenyl group and hydrophobic pockets .
  • DFT Calculations : Analyze charge distribution to rationalize regioselectivity in electrophilic substitutions (e.g., higher electron density at C-5 vs. C-6) .

Advanced: What in vitro assays are suitable for evaluating cytotoxic potential?

  • MTT/Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms .
  • ROS Detection : DCFH-DA probes measure reactive oxygen species generation linked to thiadiazole-induced oxidative stress .

Basic: How is purity optimized during large-scale synthesis?

  • Chromatography : Silica gel column chromatography (hexane/EtOAc gradients) removes unreacted boronic acids and Pd residues .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95% by HPLC) .

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